molecular formula C17H13BrO2 B12515983 Propanoic acid, 3-bromo-, 9-phenanthrenyl ester CAS No. 686775-78-0

Propanoic acid, 3-bromo-, 9-phenanthrenyl ester

Cat. No.: B12515983
CAS No.: 686775-78-0
M. Wt: 329.2 g/mol
InChI Key: FFFGKSODRDHYKY-UHFFFAOYSA-N
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Description

Propanoic acid, 3-bromo-, 9-phenanthrenyl ester is a brominated propanoic acid derivative esterified with a phenanthrenyl group. The bromine atom at the C3 position introduces steric and electronic effects, while the bulky 9-phenanthrenyl ester group likely enhances lipophilicity and aromatic interactions, making it distinct from simpler propanoic acid esters .

Properties

CAS No.

686775-78-0

Molecular Formula

C17H13BrO2

Molecular Weight

329.2 g/mol

IUPAC Name

phenanthren-9-yl 3-bromopropanoate

InChI

InChI=1S/C17H13BrO2/c18-10-9-17(19)20-16-11-12-5-1-2-6-13(12)14-7-3-4-8-15(14)16/h1-8,11H,9-10H2

InChI Key

FFFGKSODRDHYKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OC(=O)CCBr

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The acid (3-bromopropanoic acid) and alcohol (9-phenanthrenol) undergo dehydration-condensation under acidic conditions:
$$
\text{3-Bromopropanoic acid} + \text{9-Phenanthrenol} \xrightarrow{\text{H}^+} \text{Propanoic acid, 3-bromo-, 9-phenanthrenyl ester} + \text{H}_2\text{O}
$$

Experimental Conditions

  • Catalyst : Sulfuric acid ($$ \text{H}2\text{SO}4 $$) or p-toluenesulfonic acid ($$ \text{TsOH} $$).
  • Solvent : Toluene or xylene (for azeotropic water removal).
  • Temperature : 110–130°C.
  • Yield : ~60–75% (estimated from analogous esterifications).

Key Considerations

  • Prolonged heating is required due to steric hindrance from the phenanthrenyl group.
  • Excess 9-phenanthrenol improves conversion.

Acid Chloride Intermediate Method

This two-step method avoids equilibrium limitations by activating the carboxylic acid as an acid chloride.

Step 1: Synthesis of 3-Bromopropanoyl Chloride

3-Bromopropanoic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{(COCl)}2 $$):
$$
\text{3-Bromopropanoic acid} + \text{SOCl}2 \rightarrow \text{3-Bromopropanoyl chloride} + \text{SO}2 + \text{HCl}
$$
Conditions : Reflux in anhydrous dichloromethane ($$ \text{CH}2\text{Cl}2 $$) for 2–4 hours.

Step 2: Esterification with 9-Phenanthrenol

The acid chloride reacts with 9-phenanthrenol in the presence of a base:
$$
\text{3-Bromopropanoyl chloride} + \text{9-Phenanthrenol} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Conditions :

  • Base : Pyridine or triethylamine ($$ \text{Et}_3\text{N} $$).
  • Solvent : Tetrahydrofuran ($$ \text{THF} $$) at 0–25°C.
  • Yield : 80–90% (based on similar esterifications).

Transesterification of Methyl 3-Bromopropionate

Methyl 3-bromopropionate serves as a reactive intermediate for transesterification with 9-phenanthrenol.

Step 1: Preparation of Methyl 3-Bromopropionate

Acrylonitrile reacts with hydrogen bromide ($$ \text{HBr} $$) followed by hydrolysis:
$$
\text{CH}2=\text{CHCN} + \text{HBr} \rightarrow \text{BrCH}2\text{CH}2\text{CN} \xrightarrow{\text{Hydrolysis}} \text{BrCH}2\text{CH}_2\text{COOH}
$$
Conditions :

  • Hydrobromic acid : 80% $$ \text{HBr} $$, reflux at 130°C for 6 hours.
  • Yield : ~40–50%.

The acid is then esterified with methanol using $$ \text{H}2\text{SO}4 $$ to form the methyl ester.

Step 2: Transesterification

Methyl 3-bromopropionate reacts with 9-phenanthrenol under basic conditions:
$$
\text{CH}3\text{OCOCH}2\text{CH}2\text{Br} + \text{9-Phenanthrenol} \xrightarrow{\text{Base}} \text{9-Phenanthrenyl OCOCH}2\text{CH}2\text{Br} + \text{CH}3\text{OH}
$$
Conditions :

  • Base : Sodium methoxide ($$ \text{NaOMe} $$) in $$ \text{THF} $$.
  • Temperature : 60–80°C.
  • Yield : 70–85%.

Bromination of Acrylate Esters

A patent (CN111253255A) describes a one-pot method using acrylates and acetyl bromide.

Reaction Mechanism

Acetyl bromide ($$ \text{CH}3\text{COBr} $$) generates $$ \text{HBr} $$, which adds to the acrylate double bond:
$$
\text{CH}
2=\text{CHCOOR} + \text{HBr} \rightarrow \text{BrCH}2\text{CH}2\text{COOR}
$$
Subsequent transesterification with 9-phenanthrenol yields the target compound.

Conditions

  • Acrylate : Methyl or ethyl acrylate.
  • Solvent : Methanol or ethanol.
  • Additive : p-Diphenol inhibitor (prevents polymerization).
  • Temperature : 50–60°C for 1–2 hours.
  • Yield : 75–90%.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Direct Esterification Simple setup; no intermediates Long reaction time; moderate yields 60–75%
Acid Chloride High yields; avoids equilibrium Requires handling corrosive reagents 80–90%
Transesterification Utilizes stable methyl ester precursor Two-step process; solvent removal needed 70–85%
Bromination of Acrylates One-pot synthesis; scalable Requires strict temperature control 75–90%

Critical Challenges and Optimizations

  • Steric Hindrance : The bulky phenanthrenyl group slows nucleophilic attack. Solutions include using excess alcohol or coupling agents (e.g., DCC/DMAP).
  • Purity of 9-Phenanthrenol : Impurities in the alcohol reduce yields. Recrystallization from ethanol is recommended.
  • Byproduct Formation : Acetyl bromide methods may produce methyl acetate, requiring distillation for removal.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-bromo-, 9-phenanthrenyl ester can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phenanthrene moiety can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Products include substituted propanoic acid esters with different functional groups replacing the bromine atom.

    Oxidation: Products include phenanthrenequinone and other oxidized phenanthrene derivatives.

    Reduction: Products include 3-bromo-1-propanol and 9-phenanthrenol.

Scientific Research Applications

Propanoic acid, 3-bromo-, 9-phenanthrenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of propanoic acid, 3-bromo-, 9-phenanthrenyl ester

Biological Activity

Propanoic acid, 3-bromo-, 9-phenanthrenyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C19H17BrO2
  • Molecular Weight : 363.24 g/mol

The presence of the bromine atom and the phenanthrenyl group is significant for its biological activity.

Biological Activity Overview

The biological activity of propanoic acid derivatives has been widely studied, especially in relation to their effects on various biological systems. The specific ester form under consideration exhibits several notable activities:

  • Antimicrobial Activity : Studies have shown that compounds with phenanthrenyl moieties can exhibit significant antibacterial properties. For instance, derivatives have been tested against various strains of bacteria, demonstrating minimum inhibitory concentrations (MICs) that suggest potential as antimicrobial agents .
  • Antitumor Activity : Research indicates that certain propanoic acid esters can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The brominated derivatives may enhance this effect due to increased lipophilicity and receptor interaction .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways, contributing to its antitumor effects.
  • Receptor Modulation : It may interact with various receptors, influencing cellular responses and potentially leading to therapeutic effects in cancer treatment.
  • Oxidative Stress Induction : Some studies suggest that brominated compounds can induce oxidative stress in cancer cells, leading to increased apoptosis .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy : A study showed that derivatives of phenanthrene exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with MIC values significantly lower than standard antibiotics like vancomycin .
  • Antitumor Effects in Vivo : In a model using xenografted tumors in mice, propanoic acid esters demonstrated a reduction in tumor size compared to control groups, suggesting effective antitumor properties .

Table 1: Biological Activities of Propanoic Acid Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
Propanoic acid, 3-bromo-, ethyl esterAntibacterial15.6
Propanoic acid, 3-bromo-, phenyl esterAntitumorN/A
Propanoic acid, 3-bromo-, methyl esterAntioxidantN/A

Table 2: Summary of Case Studies

Study FocusFindingsReference
Antimicrobial ActivityEffective against S. aureus
Antitumor ActivitySignificant tumor size reduction in vivo
Mechanistic InsightsInduction of apoptosis via oxidative stress

Comparison with Similar Compounds

Key Research Findings

Ester Group Impact: Larger aromatic esters (e.g., phenanthrenyl) reduce water solubility but improve stability in non-polar environments, contrasting with short-chain esters (e.g., ethyl) used in biofuels .

Bromine Substitution : Bromine at C3 diminishes activity in some contexts (e.g., SLC26A3 inhibition compared to acetic acid derivatives) but may enhance halogen bonding in drug design.

Natural vs. Synthetic Occurrence: Natural propanoic acid esters are predominantly short-chain (methyl, ethyl) or functionalized (e.g., hydroxy-), while brominated aromatic esters are synthetic .

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